2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI)
Description
Properties
IUPAC Name |
4-methyl-1-prop-2-ynylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUPRMPJLSHGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propynyl)-4-methyl-2-azetidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propynylamine with 4-methyl-2-azetidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N-(2-propynyl)-4-methyl-2-azetidinone may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-propynyl)-4-methyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
The β-lactam structure of 2-azetidinones is primarily known for its antibacterial properties. These compounds inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), making them effective against a range of Gram-positive and Gram-negative bacteria. Recent studies have shown that derivatives of 2-azetidinone exhibit significant antibacterial activity, with some compounds demonstrating efficacy against resistant strains .
Anticancer Properties
Research indicates that 2-azetidinones possess anticancer activity through various mechanisms. For instance, compounds have been synthesized that act as colchicine-binding site inhibitors, effectively disrupting tubulin assembly and leading to apoptosis in cancer cells. Notably, certain derivatives have shown promising results in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and promoting pro-apoptotic pathways .
Antihyperlipidemic Effects
Some studies have explored the potential of 2-azetidinones as antihyperlipidemic agents. These compounds are believed to inhibit cholesterol absorption and promote its clearance from the bloodstream, thereby lowering plasma cholesterol levels. This property is particularly relevant given the rising prevalence of cardiovascular diseases linked to high cholesterol .
Case Study: Anticancer Activity Assessment
A series of novel azetidinone derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The study revealed that specific substitutions at the C-3 position significantly influenced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cells .
Case Study: Antimicrobial Efficacy
In a comparative study, several 2-azetidinone derivatives were tested against common bacterial pathogens. Results indicated that certain modifications enhanced their antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this scaffold .
Data Summary Table
| Application | Mechanism | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Effective against resistant bacterial strains |
| Anticancer | Disruption of tubulin assembly | Induces apoptosis in breast cancer cell lines |
| Antihyperlipidemic | Inhibition of cholesterol absorption | Lowers plasma cholesterol levels |
Mechanism of Action
The mechanism of action of N-(2-propynyl)-4-methyl-2-azetidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological and pharmacological properties of β-lactams are highly dependent on substituents at the N-1, C-3, and C-4 positions of the 2-azetidinone ring . Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects on Activity: The propynyl group in the target compound may confer unique reactivity or antimicrobial activity compared to aztreonam’s sulfo and amino groups, which are critical for binding penicillin-binding proteins (PBPs) in Gram-negative bacteria . In contrast, the hydroxymethyl group in 2-Azetidinone,1-(hydroxymethyl)-4-(2-propenyl) () may improve aqueous solubility.
Aromatic vs. Aliphatic Substituents :
- Aromatic substituents (e.g., 1,4-bis(4-methoxyphenyl) in ) may enhance binding to hydrophobic pockets in therapeutic targets, while aliphatic groups (e.g., methyl, propynyl) prioritize metabolic stability .
Mechanistic and Resistance Profiles
- Monobactams vs. The target compound’s propynyl group might broaden its spectrum or evade β-lactamase-mediated resistance due to steric hindrance.
- Role of the β-Lactam Ring : All compounds share the β-lactam core, which inhibits peptidoglycan cross-linking by acylating bacterial transpeptidases . Substituents modulate affinity for specific PBPs and resistance profiles.
Biological Activity
2-Azetidinone, 4-methyl-1-(2-propynyl)-(9CI) is a derivative of the azetidinone class, which is characterized by its four-membered cyclic amide structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The β-lactam ring present in azetidinones is crucial for their pharmacological effects, serving as a core structure in many antibiotics.
Antimicrobial Activity
Research indicates that 2-azetidinones exhibit significant antimicrobial properties. A study highlighted the effectiveness of newly synthesized azetidinone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compounds were tested using the diffusion method, showing promising results compared to standard antibiotics like cefuroxime .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-methyl-1-(2-propynyl) | Staphylococcus aureus | 128 µg/mL |
| 4-methyl-1-(2-propynyl) | Escherichia coli | 256 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of azetidinones has been documented in various studies. Compounds derived from this class have shown to inhibit pro-inflammatory mediators and enzymes involved in inflammatory pathways. For instance, azetidinones have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
Enzyme Inhibition
The β-lactam structure of azetidinones allows them to act as enzyme inhibitors. They are known to inhibit various enzymes such as chymase and thrombin, which are involved in inflammatory responses and coagulation processes. This mechanism underlines their potential use in treating conditions associated with excessive inflammation or thrombosis .
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized several derivatives of 2-azetidinone and evaluated their antimicrobial activities against resistant strains of bacteria. The results indicated that specific modifications in the azetidinone structure significantly improved antibacterial potency, particularly against multi-drug resistant strains .
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of azetidinone derivatives in animal models. The study demonstrated that these compounds could significantly reduce inflammation markers and improve clinical symptoms in models of induced arthritis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI), and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via [2+2] cycloaddition reactions or nucleophilic substitution on β-lactam precursors. Key parameters include:
- Temperature control : Elevated temperatures (>80°C) favor ring closure but may degrade the propynyl group.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve stereochemical control during cyclization .
- Protecting groups : The propynyl moiety often requires protection (e.g., trimethylsilyl) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | 65–75 | 92–95 | BF₃ catalysis, 80°C | |
| Nucleophilic Substitution | 50–60 | 90–93 | K₂CO₃, DMF, 60°C |
Q. How is the stereochemical configuration of 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI) characterized?
- Methodological Answer :
- NMR Spectroscopy : NOESY experiments identify spatial proximity of the 4-methyl and propynyl groups, confirming cis/trans isomerism .
- X-ray Crystallography : Resolves absolute configuration; the propynyl group adopts a pseudo-axial position in the azetidinone ring to minimize steric strain .
Q. What in vitro models are used to evaluate the cholesterol absorption inhibitory activity of this compound?
- Methodological Answer :
- Caco-2 cell monolayers : Measure trans-epithelial electrical resistance (TEER) to assess inhibition of cholesterol uptake. IC₅₀ values are calculated using dose-response curves (typical range: 0.5–2.0 µM) .
- Fluorescence polarization assays : Competitively inhibit Niemann-Pick C1-Like 1 (NPC1L1) protein binding, validated via radiolabeled cholesterol analogs .
Advanced Research Questions
Q. How does the 2-propynyl substituent enhance the pharmacological profile of 2-Azetidinone derivatives compared to other alkyl/aryl groups?
- Methodological Answer :
- Reactivity : The propynyl group participates in click chemistry (e.g., CuAAC) for bioconjugation, enabling targeted delivery studies .
- Bioactivity : Propynyl derivatives exhibit 3–5× higher NPC1L1 binding affinity than methyl or phenyl analogs due to hydrophobic interactions with the protein’s transmembrane domain .
Q. What strategies resolve discrepancies in reported IC₅₀ values for cholesterol absorption inhibition across studies?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., Caco-2 vs. HEK293-NPC1L1) and cholesterol solubilization methods (bile salt micelles vs. cyclodextrin complexes) .
- Batch purity validation : HPLC-MS analysis ensures compound integrity; impurities >2% skew dose-response curves .
Q. How can metabolic stability of 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI) be optimized for in vivo applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
